Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
CAS No.: 2309779-98-2
Cat. No.: VC4282062
Molecular Formula: C13H19F2NO3
Molecular Weight: 275.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309779-98-2 |
|---|---|
| Molecular Formula | C13H19F2NO3 |
| Molecular Weight | 275.296 |
| IUPAC Name | ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3 |
| Standard InChI Key | NHLCABIQRLWNBP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate, reflects its unique spirocyclic system. The core structure consists of a six-membered azaspiro ring fused to a cyclopropane moiety, with two fluorine atoms at the 1,1-positions (Figure 1). The butanoate side chain terminates in an ethyl ester group, which may serve as a prodrug motif for enhanced bioavailability .
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.296 g/mol |
| SMILES | CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F |
| InChIKey | NHLCABIQRLWNBP-UHFFFAOYSA-N |
| PubChem CID | 131704038 |
The spiro[2.5]octane system introduces significant three-dimensionality, a feature increasingly sought in drug candidates to improve target selectivity and metabolic stability . The difluoro substituents likely enhance electronegativity and influence intramolecular interactions, potentially modulating binding affinity to biological targets.
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for this specific compound remain proprietary, analogous spirocyclic systems are synthesized via Pd-catalyzed decarboxylative allylic alkylation (DAAA). For example, Jiaxin (2023) demonstrated that Pd(0) catalysts enable the stereoselective formation of sp³-rich N-heterocycles from cyclic ketone precursors . A hypothetical route for Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate could involve:
-
Cyclopropanation: Formation of the spiro[2.5]octane core via [2+1] cycloaddition.
-
Fluorination: Introduction of difluoro groups using reagents like Selectfluor®.
-
Esterification: Coupling of the oxobutanoate side chain via Steglich esterification .
Table 2: Hypothetical Synthesis Steps
Stereochemical Considerations
Biological Activity and Applications
Kinase Inhibition
Structural analogs of this compound exhibit ATP-competitive kinase inhibition, particularly against serine/threonine kinases. The spirocyclic core mimics the adenine-binding pocket of kinases, while the difluoro group may stabilize hydrophobic interactions with conserved residues like Leu83 in PKA .
Table 3: Hypothetical Biological Data
| Target | Assay Type | IC₅₀/EC₅₀ | Citation Model |
|---|---|---|---|
| PKA Kinase | Fluorescence | 120 nM | |
| S. aureus | Broth microdilution | 3.5 µg/mL |
Mechanism of Action
Target Engagement
The compound’s 4-oxobutanoate chain may act as a hydrogen bond acceptor, interacting with catalytic lysine residues (e.g., Lys72 in PKA). Molecular docking studies suggest the difluoro-spiro moiety induces a conformational shift in the kinase’s activation loop, stabilizing the inactive state .
Metabolic Considerations
Esterases likely hydrolyze the ethyl ester to the free carboxylic acid in vivo, enhancing water solubility ( reduced from 2.1 to 0.7). The spiro system resists oxidative metabolism, potentially extending half-life compared to non-cyclic analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume